molecular formula C14H12BrN5 B180047 4-N-(3-bromophenyl)quinazoline-4,6,7-triamine CAS No. 169205-87-2

4-N-(3-bromophenyl)quinazoline-4,6,7-triamine

Cat. No. B180047
M. Wt: 330.18 g/mol
InChI Key: ADXSZLCTQCWMTE-UHFFFAOYSA-N
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Description

4-N-(3-bromophenyl)quinazoline-4,6,7-triamine is a chemical compound with the molecular formula C14H12BrN5. It has an average mass of 330.183 Da and a monoisotopic mass of 329.027588 Da .


Molecular Structure Analysis

The molecular structure of 4-N-(3-bromophenyl)quinazoline-4,6,7-triamine is characterized by a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at the 4-position by a 3-bromophenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 4-N-(3-bromophenyl)quinazoline-4,6,7-triamine are not detailed in the literature, quinazoline derivatives are known to participate in a variety of reactions. These include coupling reactions, cyclization reactions, and substitutions .

Future Directions

The future directions for research on 4-N-(3-bromophenyl)quinazoline-4,6,7-triamine and related compounds are likely to continue focusing on their synthesis and biological activities. Given the wide range of biological activities exhibited by quinazoline derivatives, these compounds may have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

4-N-(3-bromophenyl)quinazoline-4,6,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5/c15-8-2-1-3-9(4-8)20-14-10-5-11(16)12(17)6-13(10)18-7-19-14/h1-7H,16-17H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXSZLCTQCWMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257447
Record name N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(3-bromophenyl)-4,6,7-Quinazolinetriamine

CAS RN

169205-87-2
Record name N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169205-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromophenyl)quinazoline-4,6,7-triamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169205872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-BROMOPHENYL)QUINAZOLINE-4,6,7-TRIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72M7S95J3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Iron dust reduction of 7-amino-4-(3-bromoanilino)-6-nitroquinazoline (0.5 g, 1.4 mmol) in 65% aqueous EtOH containing sufficient aqueous HCl to ensure solubility gives 4-(3-bromoanilino)-6,7-diaminoquinazoline (0.30 g, 65%). 1H NMR (DMSO) δ9.14 (1H, s), 8.27 (1H, s), 8.23 (1H, brs), 7.85 (1H, d, J=8.0 Hz), 7.31-7.14 (2H, m), 7.29 (1H, s), 6.79 (1H, s), 5.73 (2H, brs), 5.13 (2H, brs).
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